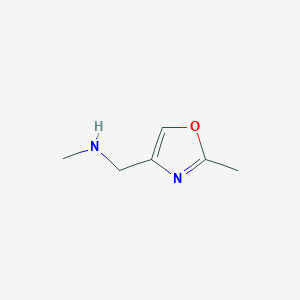

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Description

Properties

IUPAC Name |

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O/c1-5-8-6(3-7-2)4-9-5/h4,7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLPQWGHHRKLNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657324 | |

| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065073-46-2 | |

| Record name | N,2-Dimethyl-4-oxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1065073-46-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657324 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The most common laboratory synthesis involves reacting 4-chloro-1,3-oxazole with methylamine derivatives under basic conditions. This method leverages the nucleophilic attack of methylamine on the electrophilic chlorinated oxazole ring, leading to the formation of the desired N-methylated amine.

Reaction Conditions

- Starting Material: 4-chloro-1,3-oxazole

- Nucleophile: Methylamine (or methylamine equivalents)

- Base: Sodium hydroxide or potassium hydroxide

- Solvent: Ethanol or other organic solvents like methanol

- Temperature: Elevated, typically around 80–120°C

- Time: 4–12 hours depending on scale and conditions

Reaction Scheme

4-chloro-1,3-oxazole + methylamine → N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine

Research Findings

- Controlled reactions in ethanol at elevated temperatures have yielded high purity products.

- Use of phase transfer catalysts (e.g., tetra-n-butylammonium bromide) enhances reaction efficiency, especially on larger scales.

- Purification often involves distillation or recrystallization to remove unreacted starting materials and by-products.

Amidation of Corresponding Carboxylic Derivatives

Methodology

Another approach involves amidation of the corresponding oxazole carboxylic acid derivatives. This method is more complex but offers high selectivity and purity.

Reaction Conditions

- Activation of the carboxylic acid (e.g., via carbodiimide coupling agents)

- Reaction with methylamine or methylamine derivatives

- Solvent: N,N-Dimethylformamide (DMF) or similar polar aprotic solvents

- Temperature: Room temperature to 60°C

- Catalyst: Often no catalyst, but coupling agents like EDC or DCC are used

Research Findings

- This method allows for better control over regioselectivity.

- Yields are generally high (>80%) with minimal side reactions.

- Suitable for synthesizing analogs with specific substitutions on the oxazole ring.

Industrial-Scale Synthesis: Multi-Step Process

Process Overview

Based on patent literature and industrial reports, large-scale production involves:

- Step 1: Chlorination of oxazole to produce 4-chloro-1,3-oxazole.

- Step 2: Nucleophilic substitution with methylamine in the presence of a phase transfer catalyst.

- Step 3: Purification via distillation or crystallization.

Reaction Conditions

- Reactor Type: Continuous stirred-tank reactors (CSTR)

- Temperature: 80–120°C

- Solvent: Ethanol or toluene

- Catalysts: Tetra-n-butylammonium bromide

- Purification: High vacuum distillation to achieve high purity

Research Findings

- Large-scale reactions maintain high yields (~85–90%) with impurity levels below 1%.

- Process optimization reduces costs and environmental impact by minimizing solvent use and waste.

Alternative Methods: Methylation of Pre-formed Oxazole Derivatives

Description

Methylation of pre-formed oxazole compounds using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Reaction Conditions

- Reagents: Methyl iodide or dimethyl sulfate

- Base: Potassium carbonate or sodium hydride

- Solvent: Acetone or acetonitrile

- Temperature: Room temperature to 60°C

Research Findings

- Offers straightforward methylation but requires careful handling of methylating agents.

- Yields vary (60–85%) depending on reaction efficiency.

Data Table: Comparison of Preparation Methods

| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 4-chloro-1,3-oxazole | Methylamine, NaOH | 80–120°C, ethanol | 75–90 | High purity, scalable | Requires chlorinated precursor |

| Amidation | Oxazole carboxylic acid derivatives | Coupling agents (EDC, DCC) | Room temp to 60°C | 80+ | High regioselectivity | Multi-step, complex |

| Industrial multi-step | Oxazole + chlorination | Chlorination, nucleophilic substitution | 80–120°C, ethanol/toluene | 85–90 | High yield, scalable | Costly reagents, waste management |

| Methylation of oxazoles | Pre-formed oxazoles | Methyl iodide, Na2CO3 | Room temp to 60°C | 60–85 | Straightforward | Handling methylating agents |

Notes on Research and Optimization

- Reaction Monitoring: TLC and HPLC are routinely used to monitor reaction progress.

- Purification Techniques: Crystallization, distillation, and chromatography are employed to achieve high purity.

- Environmental Considerations: Use of greener solvents and catalysts is encouraged to reduce environmental impact.

- Scale-Up Challenges: Maintaining reaction control and purity during scale-up requires precise temperature and reagent addition control.

Chemical Reactions Analysis

Types of Reactions: N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can convert the oxazole ring to oxazoline or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional functional groups, while reduction can produce oxazoline derivatives .

Scientific Research Applications

Chemistry

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical transformations, including:

- Oxidation : Can be oxidized to form corresponding oxazole N-oxides.

- Reduction : Can be reduced to yield oxazoline derivatives.

- Substitution Reactions : The methyl group on nitrogen can be substituted with different alkyl or aryl groups.

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its interaction with biological targets, such as enzymes and receptors, is a significant area of investigation:

- Targeting Enzymes : For instance, it has been noted that compounds similar to this compound can inhibit carbonic anhydrase II (hCA II), affecting pH regulation and fluid balance in tissues.

Medicine

This compound is being investigated for its potential use in drug development:

- Therapeutic Scaffold : Its structure may serve as a scaffold for designing new therapeutic agents targeting various diseases.

Industry

The compound finds applications in producing specialty chemicals and materials. It is utilized in:

- Analytical Testing : Employed in laboratory settings for various analytical methods.

Case Studies

Several studies have highlighted the efficacy of compounds related to this compound:

- Antimicrobial Activity : Research has demonstrated that derivatives exhibit significant antimicrobial activity against a range of pathogens.

- Cancer Research : Studies suggest potential anticancer effects through mechanisms involving apoptosis induction in cancer cells.

Mechanism of Action

The mechanism by which N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine exerts its effects involves its interaction with specific molecular targets. The oxazole ring can participate in hydrogen bonding and π-π interactions with biological macromolecules, influencing their activity. The compound may inhibit or activate enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs differ in the heterocyclic ring system, substituents, or amine modifications. Below is a comparative analysis:

Physicochemical Properties

- Lipophilicity : The 2-methyl-1,3-oxazole derivative exhibits moderate lipophilicity (logP ~1.2), comparable to the oxadiazole analog (logP ~0.9) but lower than the phenethyl-triazole compound (logP ~2.5) .

- Solubility : Higher aqueous solubility than pyrazole analogs due to the oxazole’s polar heteroatoms .

Biological Activity

N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine is a heterocyclic compound notable for its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in various fields, including medicine and industry.

Overview of the Compound

This compound contains an oxazole ring, which is integral to its biological activity. The compound has been investigated for its interactions with various enzymes and its potential therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Key mechanisms include:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in metabolic pathways, affecting overall metabolic flux. This interaction often involves competitive inhibition , where the compound competes with natural substrates for binding to enzyme active sites.

- Cell Signaling Modulation : It influences cell signaling pathways and gene expression, leading to alterations in cellular metabolism. Studies indicate that it can modify the expression of genes associated with metabolic processes.

Biological Activities

This compound exhibits a wide range of biological activities:

Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been evaluated against various bacterial strains and shown significant inhibitory effects. For instance:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

| Candida albicans | 16.69 - 78.23 µM |

These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .

Anticancer Potential

The compound's structure is similar to other oxazole derivatives known for anticancer activity. Preliminary studies have shown that it can induce cytotoxic effects in cancer cell lines, although further research is needed to elucidate its precise mechanisms and effectiveness against specific cancer types .

Anti-inflammatory and Antioxidant Properties

In addition to antimicrobial and anticancer activities, this compound has been associated with anti-inflammatory and antioxidant effects. These properties are crucial for developing treatments for diseases characterized by oxidative stress and inflammation .

Case Studies

Several studies have highlighted the potential applications of this compound:

- Antimicrobial Efficacy : A study demonstrated that this compound significantly reduced the viability of promastigote forms of Leishmania at concentrations as low as 25 µM, with over 90% inhibition observed at higher concentrations (200 µM) after 48 hours .

- Cytotoxicity against Cancer Cells : In vitro experiments indicated that N-methyl derivatives showed varying degrees of cytotoxicity against different cancer cell lines, suggesting a need for further exploration into structure–activity relationships to optimize efficacy .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-methyl-1-(2-methyl-1,3-oxazol-4-yl)methanamine, and how can reaction purity be optimized?

- Methodology : Nucleophilic substitution or coupling reactions are commonly employed for oxazole-containing amines. For example, reacting 4-(chloromethyl)-2-methyl-1,3-oxazole with methylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves purity. Monitoring by TLC and LC-MS ensures reaction completion .

- Purity Optimization : Use high-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR to confirm structural integrity. Residual solvents or byproducts can be quantified via GC-MS or HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How can crystallographic data for this compound be refined using SHELX, and what validation metrics are critical?

- Refinement : SHELXL (part of the SHELX suite) is ideal for small-molecule refinement. Input diffraction data (HKL format) and initial structural parameters. Use commands like

L.S.for least-squares refinement andFMAPfor electron density mapping. - Validation : Check R-factors (R₁ < 0.05 for high-resolution data), ADP (atomic displacement parameter) consistency, and PLATON/CHECKCIF alerts for steric clashes or missed symmetry .

Q. What analytical techniques are essential for characterizing this compound’s molecular structure?

- Primary Methods :

- NMR : ¹H NMR (δ 2.3–2.5 ppm for N-methyl; δ 6.5–7.0 ppm for oxazole protons) and ¹³C NMR (δ 160–165 ppm for oxazole carbons).

- HRMS : Confirm exact mass (theoretical m/z 140.0943 for [M+H]⁺) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological activity?

- Design : Synthesize analogs with variations in the oxazole methyl group or N-methyl substituent. Test in vitro bioactivity (e.g., enzyme inhibition, receptor binding) using dose-response curves (IC₅₀/EC₅₀).

- Data Analysis : Apply multivariate regression or machine learning (e.g., Random Forest) to correlate structural features (logP, polar surface area) with activity. Cross-validate with molecular docking (AutoDock Vina) against target proteins .

Q. What computational approaches are effective for modeling this compound’s interactions with biological targets?

- Molecular Dynamics (MD) : Use AMBER or GROMACS to simulate ligand-protein binding (e.g., 100 ns trajectories). Analyze RMSD (root-mean-square deviation) and binding free energy (MM/PBSA).

- Quantum Mechanics (QM) : Calculate electrostatic potential maps (Gaussian 09, B3LYP/6-31G*) to identify nucleophilic/electrophilic regions .

Q. How can reactive intermediates during synthesis be stabilized or characterized?

- Stabilization : Use low temperatures (−78°C for lithiation steps) and inert atmospheres (Ar/N₂). Add stabilizing agents like TEMPO for radical intermediates.

- Characterization : Trap intermediates with quenching agents (e.g., D₂O for Grignard reagents) and analyze via ESI-MS or in situ FTIR .

Q. What mechanistic studies are recommended to probe this compound’s biological effects (e.g., apoptosis induction)?

- In Vitro Assays : Perform flow cytometry (Annexin V/PI staining) for apoptosis quantification. Measure mitochondrial membrane potential (JC-1 dye) and caspase-3/7 activation (luminescent assays).

- Pathway Analysis : Use Western blotting (Bcl-2, Bax) and RNA-seq to identify dysregulated pathways .

Q. How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structure determination?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.